molecular formula C8H14ClNO2 B2450233 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride CAS No. 1989659-16-6

2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride

Cat. No. B2450233
M. Wt: 191.66
InChI Key: GFILNOZNJLZHCO-UHFFFAOYSA-N
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Description

2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1989659-16-6 . It has a molecular weight of 191.66 . The IUPAC name for this compound is 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride .


Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .


Molecular Structure Analysis

The InChI code for 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride is 1S/C8H13NO2.ClH/c10-7(11)6-8(5-9-6)3-1-2-4-8;/h6,9H,1-5H2,(H,10,11);1H . This code provides a unique identifier for the molecular structure of this compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride include annulation of the cyclopentane ring and the four-membered ring .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Chemical Transformations and Synthesis

2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride is involved in various chemical transformations. The compound is used in the electrophilic amination of C-H-acidic compounds, demonstrating its role in the synthesis of complex organic structures. This process involves reactions with malonic and cyanoacetic acid derivatives among other C-H acids, leading to the formation of disubstituted 1,4-diazaspiro[4.5]decanones and other structurally complex molecules (Andreae et al., 1992).

Drug Discovery and Modular Synthesis

The compound serves as a building block in drug discovery. Novel classes of thia/oxa-azaspiro[3.4]octanes, including 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride, have been synthesized as multifunctional and structurally diverse modules for drug discovery purposes. These efforts include enantioselective approaches to create spirocycles, highlighting the compound's utility in the development of new pharmacological agents (Li et al., 2013).

Methodology Enhancement in Synthesis

In the realm of organic synthesis, methodologies have been developed utilizing 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride. These methodologies include efficient, step-economic routes for synthesis, with a focus on minimizing chromatographic purifications and utilizing readily available starting materials. This compound's synthesis involves various annulation strategies, enhancing the repertoire of synthetic organic chemistry (Ramesh et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-azaspiro[3.4]octane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)6-8(5-9-6)3-1-2-4-8;/h6,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFILNOZNJLZHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride

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